Brequinar
Overview
Description
Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .
Synthesis Analysis
A novel convergent synthesis of brequinar-based probes has been disclosed . This includes a 16-step convergent synthesis of the first brequinar-PROTAC and a four-step approach towards the first mitochondrial-directed brequinar probe . Both the PROTAC and mitochondria-directed probe of brequinar possess cytotoxicity superior to brequinar in a colony formation assay .
Molecular Structure Analysis
Brequinar’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of Brequinar has been analyzed using various techniques, including molecular docking and dynamic simulations .
Chemical Reactions Analysis
Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .
Physical And Chemical Properties Analysis
Brequinar has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for Brequinar powder are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
1. Drug Efficacy and Mechanism of Action
Research in drug efficacy and mechanisms of action is pivotal in understanding how certain drugs, like Brequinar, work at the molecular level. Studies in this area focus on the interaction between drugs and biological targets, elucidating the biochemical pathways involved. For instance, investigations into antimalarial agents have demonstrated how drugs can interfere with the life cycle of parasites, offering insights into potential mechanisms through which Brequinar could exert its effects if applied in similar contexts (Palmer, Holliday, & Brogden, 1993).
2. Biomedical Applications of Photophysical Phenomena
The exploration of aggregation-induced emission (AIE) phenomena exemplifies how scientific research delves into photophysical properties for biomedical applications. AIE luminogens, which emit strong fluorescence in aggregated states, have been widely applied for biomolecule sensing, cell imaging, and cancer theranostics. This area of research provides a framework for developing innovative diagnostic and therapeutic tools, potentially including applications related to drugs like Brequinar (Zhu, Kwok, Lam, & Tang, 2018).
3. Genetic and Environmental Factors in Disease
Investigations into the spatial distribution of genetic deficiencies, such as G6PD deficiency, and their interaction with environmental factors like malaria exposure, offer valuable insights into the complex interplay between genetics and disease. Such research helps identify populations at risk and informs the development of targeted treatment strategies, potentially relevant for the application of drugs like Brequinar in genetically predisposed populations (Howes et al., 2013).
4. Scientific Research in Education
The impact of scientific research experiences on education, including the development of scientific literacy and career preparation in science fields, highlights the importance of integrating research into educational programs. Studies have shown that engaging in research can enhance students' understanding of scientific concepts and methodologies, potentially inspiring future investigations related to drugs like Brequinar and their applications (Krim et al., 2019).
5. Microbial Ecology and Biotechnology
Research in microbial ecology and the use of microarray technology to study microbial populations in environments like soils and sediments can inform the development of biotechnological applications, including drug discovery and environmental monitoring. Understanding microbial dynamics and interactions can lead to the identification of novel compounds or biological targets for drugs like Brequinar (Gentry et al., 2006).
Safety And Hazards
Future Directions
Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing brequinar as a potential treatment for COVID-19 .
properties
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
Record name | Brequinar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
Record name | Brequinar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brequinar | |
CAS RN |
96187-53-0 | |
Record name | Brequinar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brequinar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brequinar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.